Globotriosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

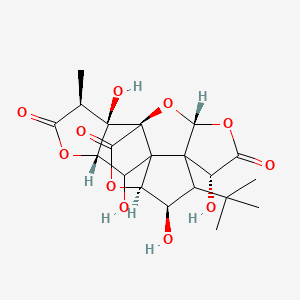

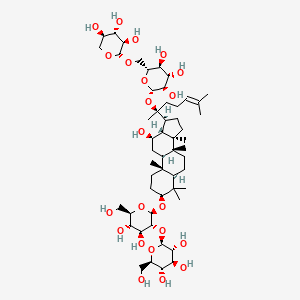

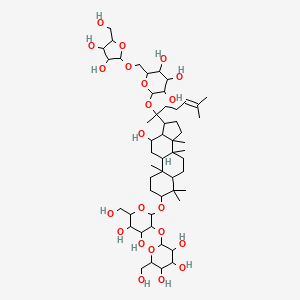

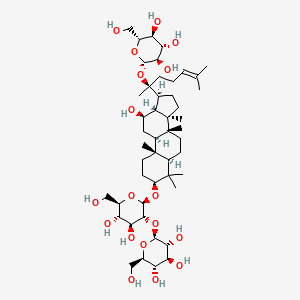

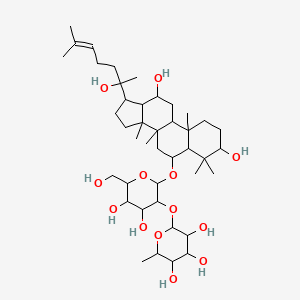

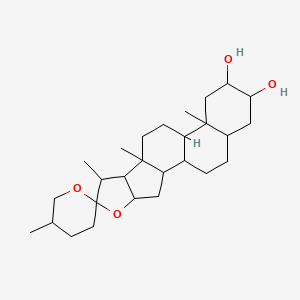

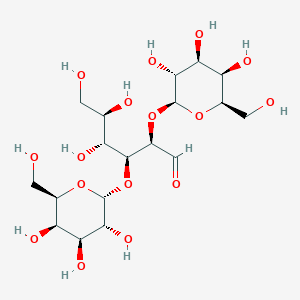

Globotriose (Galα1–4Galβ1–4Glc) is an important cell surface epitope that acts as the receptor for Shiga-like toxins. It is also the core structure of Globo H and SSEA4, which are tumor-associated glycans .

Synthesis Analysis

The synthesis of globotriose has been achieved through various methods. One efficient and regioselective synthesis method involves the use of a novel α-galactosidase from Bacteroides fragilis. This enzyme can synthesize globotriose as a single transglycosylation product with a maximum yield of 32.4% from 20 mM pNPαGal and 500 mM lactose . Another method involves a multi-enzyme one-pot system that can achieve globotriose on preparative scales .Molecular Structure Analysis

The molecular structure of globotriose is Galα1–4Galβ1–4Glc . This structure is significant as it acts as the receptor for Shiga-like toxins and is the core structure of certain tumor-associated glycans .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of globotriose have been studied in detail. For instance, the enzyme AgaBf3S could transfer a galactosyl residue from pNPαGal to lactose (Galβ1–4Glc) with high efficiency and strict α1–4 regioselectivity .Aplicaciones Científicas De Investigación

Receptor para Toxinas Similares a la Shiga

La Globotriosa actúa como un epítopo de superficie celular que sirve como receptor para las toxinas similares a la Shiga. Esto es particularmente importante para comprender los mecanismos de invasión y toxicidad de la E. coli (STEC) productora de toxina Shiga, que puede conducir a graves problemas de salud como el síndrome urémico hemolítico .

Estructura Central de los Glicanos Asociados a Tumores

También es la estructura central de Globo H y SSEA4, que son glicanos asociados a tumores. La investigación en esta área se centra en el diagnóstico y la terapia del cáncer, ya que estos glicanos son posibles biomarcadores para las células tumorales .

Síntesis de Derivados de Carbohidratos

Existe un interés significativo en la síntesis a gran escala de derivados de carbohidratos con perspectivas terapéuticas, incluidos los derivados de la this compound. Estos derivados tienen posibles aplicaciones en tratamientos médicos .

Biosíntesis a Escalas Preparativas

Se ha diseñado un sistema multienzimático en un solo recipiente para obtener this compound a escalas preparativas, lo cual es crucial para su aplicación en diversos campos de investigación científica .

Tratamiento de Enfermedades Mediadas por Stx

Se han desarrollado derivados de la this compound como agentes terapéuticos orales para el tratamiento de enfermedades mediadas por la toxina Shiga (Stx), como ciertos tipos de gastroenteritis .

Mecanismo De Acción

Target of Action

Globotriose, also known as Galalpha1,4Gal-beta1,4Glc, is an important cell surface epitope . It acts as the receptor for Shiga-like toxins . It is also the core structure of Globo H and SSEA4, which are tumor-associated glycans .

Mode of Action

The interaction of globotriose with its targets primarily involves the binding of Shiga-like toxins to the globotriose epitope on the cell surface . This binding facilitates the entry of the toxins into the cell, leading to various downstream effects.

Biochemical Pathways

The biochemical pathways affected by globotriose are primarily related to the pathogenesis of bacterial infections and cancers . The binding of Shiga-like toxins to globotriose can disrupt normal cellular functions, leading to disease states.

Pharmacokinetics

It is known that the compound is involved in enzymatic synthesis processes . The enzyme Aga Bf 3S, for example, can synthesize globotriose as a single transglycosylation product .

Result of Action

The binding of Shiga-like toxins to globotriose on the cell surface can lead to the internalization of the toxins, disrupting normal cellular functions . This can result in the pathogenesis of bacterial infections and potentially contribute to cancer development .

Action Environment

The action of globotriose is influenced by various environmental factors. For instance, the enzyme Aga Bf 3S, which synthesizes globotriose, shows maximum activity at pH 4.5 and 40 °C . It is stable at pH 4.0–11.0 below 40 °C and is metal-independent .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Globotriose interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized by a novel GH27 α-galactosidase from Bacteroides fragilis . This enzyme preferentially hydrolyzes p-nitrophenyl-α-D-galactopyranoside in all tested nitrophenyl glycosides .

Cellular Effects

Globotriose has significant effects on various types of cells and cellular processes. It functions as the cell-surface receptor for Shiga-like toxins . It is also the core structure of Globo H and SSEA4, which are tumor-associated glycans .

Molecular Mechanism

Globotriose exerts its effects at the molecular level through various mechanisms. It acts as the receptor for Shiga-like toxins . The glucose component of globotriose contributes approximately 2.6 kcal mol –1 to the binding energy relative to galabiose .

Metabolic Pathways

Globotriose is involved in several metabolic pathways. It is synthesized by a novel GH27 α-galactosidase from Bacteroides fragilis . The enzyme could transfer galactosyl residue from p NPαGal to lactose (Galβ1–4Glc) with high efficiency and strict α1–4 regioselectivity .

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-ANKSBSNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80446-87-3 |

Source

|

| Record name | 4-O-(4-O-alpha-Galactopyranosyl-beta-galactopyranosyl)glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080446873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

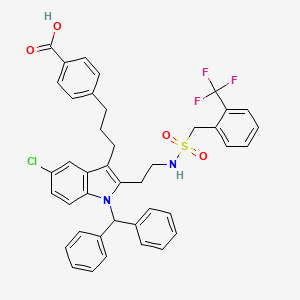

![9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-tert-butylhexahydro-4,7b-dihydroxy-8-methyl-](/img/structure/B1671512.png)